molecular formula C11H14N2O4 B13223294 Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13223294
M. Wt: 238.24 g/mol
InChI Key: UOAASEOHAABMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which is then coupled with a pyridine derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the azetidine or pyridine rings .

Scientific Research Applications

Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific combination of the azetidine and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (commonly referred to as MAOM) is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with MAOM, including synthesis methods, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

MAOM has a molecular formula of C11H14N2O4C_{11}H_{14}N_{2}O_{4} and a molecular weight of approximately 238.24 g/mol. The compound features a pyridine ring and an azetidine moiety, which may confer distinct biological properties compared to other similar compounds. The presence of both these structural elements is significant for its pharmacological potential.

Synthesis of MAOM

The synthesis of MAOM typically involves several chemical reactions that require careful optimization to enhance yield and purity. The general synthetic route includes:

  • Formation of the pyridine ring through cyclization reactions.
  • Attachment of the azetidine group via nucleophilic substitution or coupling reactions.
  • Esterification to form the final carboxylate structure.

Each step must be optimized for reaction conditions such as temperature, solvent choice, and reaction time to maximize the yield.

Antitumor Activity

Preliminary studies indicate that MAOM exhibits significant antitumor activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including prostate (LNCaP), breast (MDA-MB-231), and colon cancer (HT29) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate the specific pathways involved.

Cell Line IC50 (µM) Mechanism
LNCaP15Apoptosis induction
MDA-MB-23120Cell cycle arrest
HT2918Inhibition of proliferation

Anti-inflammatory Effects

MAOM has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in macrophage cell lines stimulated with LPS (lipopolysaccharide). This suggests potential applications in treating inflammatory diseases.

Interaction Studies

Interaction studies are crucial for understanding how MAOM interacts with biological targets. These studies typically involve:

  • Binding affinity assessments using techniques like surface plasmon resonance (SPR).
  • Molecular docking simulations to predict binding sites and affinities on target proteins.

Such studies help establish safety profiles and therapeutic windows for potential clinical applications.

Case Studies

  • Anticancer Efficacy : A study involving MAOM demonstrated its efficacy against multiple human tumor cell lines, supporting its role as a potential anticancer agent. The study highlighted that structural modifications could enhance its potency further.
  • Inflammation Model : In a model of acute inflammation, MAOM was shown to reduce edema significantly compared to control groups, indicating its potential utility in managing inflammatory responses.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxopyridine-3-carboxylate

InChI

InChI=1S/C11H14N2O4/c1-13-6-8(11(15)16-2)9(3-10(13)14)17-7-4-12-5-7/h3,6-7,12H,4-5H2,1-2H3

InChI Key

UOAASEOHAABMTE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=CC1=O)OC2CNC2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.